molecular formula C22H19O2P B12621460 Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- CAS No. 918545-43-4

Phosphinic acid, P,P-bis(1-naphthalenylmethyl)-

Cat. No.: B12621460
CAS No.: 918545-43-4
M. Wt: 346.4 g/mol
InChI Key: GQSNJGCXMVHVIH-UHFFFAOYSA-N
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Description

Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- is an organophosphorus compound characterized by the presence of two 1-naphthalenylmethyl groups attached to the phosphorus atom. This compound is part of the broader class of phosphinic acids, which are known for their versatile chemical properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, P,P-bis(1-naphthalenylmethyl)- typically involves the reaction of 1-naphthalenylmethyl chloride with a suitable phosphorus source under controlled conditions. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphinic acid derivative . The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of phosphinic acid, P,P-bis(1-naphthalenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of phosphinic acid, P,P-bis(1-naphthalenylmethyl)- involves its ability to interact with various molecular targets and pathways. The compound can form complexes with metal ions, which can influence catalytic processes and biochemical reactions. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- is unique due to the presence of two 1-naphthalenylmethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other phosphinic acids may not be as effective .

Properties

CAS No.

918545-43-4

Molecular Formula

C22H19O2P

Molecular Weight

346.4 g/mol

IUPAC Name

bis(naphthalen-1-ylmethyl)phosphinic acid

InChI

InChI=1S/C22H19O2P/c23-25(24,15-19-11-5-9-17-7-1-3-13-21(17)19)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2,(H,23,24)

InChI Key

GQSNJGCXMVHVIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CP(=O)(CC3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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